N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-methoxybenzamide
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Overview
Description
N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-methoxybenzamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a hydroxy-dimethylphenyl ring, which is further connected to a methoxybenzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride. This can be achieved by the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride . The benzenesulfonyl chloride is then reacted with 4-hydroxy-2,3-dimethylphenylamine under basic conditions to form the intermediate sulfonamide. Finally, the intermediate is coupled with 4-methoxybenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing its normal function. This inhibition disrupts the pH regulation in cancer cells, leading to cell death . The compound may also interact with other enzymes and proteins, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog with similar sulfonamide functionality.
N-(benzenesulfonyl)cyanamide: Another sulfonamide derivative with different substituents.
4-methoxybenzenesulfonamide: Contains a methoxy group similar to the target compound.
Uniqueness
N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-methoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups, along with the benzenesulfonyl moiety, allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C22H21NO5S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[5-(benzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H21NO5S/c1-14-15(2)21(24)20(29(26,27)18-7-5-4-6-8-18)13-19(14)23-22(25)16-9-11-17(28-3)12-10-16/h4-13,24H,1-3H3,(H,23,25) |
InChI Key |
WUFZVQRKVBZUAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1NC(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3)O)C |
Origin of Product |
United States |
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